4-Biphenyl-4-yl-but-3-yn-2-ol
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Overview
Description
4-Biphenyl-4-yl-but-3-yn-2-ol is an organic compound with the molecular formula C16H14O and a molecular weight of 222.28 g/mol It is characterized by a biphenyl group attached to a butyn-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Biphenyl-4-yl-but-3-yn-2-ol typically involves the Sonogashira coupling reaction. This reaction is carried out by mixing an aryl iodide with a terminal alkyne in the presence of a palladium catalyst (10% Pd/C), triphenylphosphine (PPh3), and copper iodide (CuI) under an inert atmosphere of argon . The reaction mixture is stirred at 85°C for 10-24 hours, followed by purification through column chromatography using hexane/ethyl acetate as the eluent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a fundamental approach. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, catalyst loading, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Biphenyl-4-yl-but-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: Formation of biphenyl-4-yl-but-3-yn-2-one or biphenyl-4-yl-but-3-ynoic acid.
Reduction: Formation of biphenyl-4-yl-but-3-en-2-ol or biphenyl-4-yl-butane-2-ol.
Substitution: Formation of biphenyl-4-yl-but-3-yn-2-chloride or biphenyl-4-yl-but-3-yn-2-bromide.
Scientific Research Applications
4-Biphenyl-4-yl-but-3-yn-2-ol has diverse applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Biphenyl-4-yl-but-3-yn-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the biphenyl and alkyne moieties can participate in π-π interactions and other non-covalent interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-Phenylbut-3-yn-2-ol: Similar structure but with a single phenyl group instead of a biphenyl group.
4-Biphenyl-4-yl-but-3-en-2-ol: Similar structure but with an alkene group instead of an alkyne group.
Biphenyl-4-carboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
4-Biphenyl-4-yl-but-3-yn-2-ol is unique due to its combination of a biphenyl group and an alkyne moiety, which imparts distinct chemical reactivity and potential for diverse applications. Its structural features enable it to participate in a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C16H14O |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
4-(4-phenylphenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C16H14O/c1-13(17)7-8-14-9-11-16(12-10-14)15-5-3-2-4-6-15/h2-6,9-13,17H,1H3 |
InChI Key |
PCGOFSQSJBXALH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC1=CC=C(C=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
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